molecular formula C7H13N3 B15323214 3-(1H-pyrazol-4-yl)butan-1-amine

3-(1H-pyrazol-4-yl)butan-1-amine

Cat. No.: B15323214
M. Wt: 139.20 g/mol
InChI Key: WYSLSYXDWOWXMR-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)butan-1-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yl)butan-1-amine typically involves the reaction of 4-chlorobutan-1-amine with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-4-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and other heterocyclic compounds .

Scientific Research Applications

3-(1H-pyrazol-4-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-4-yl)propan-1-amine
  • 4-(1H-pyrazol-4-yl)butan-1-amine
  • 3-(1H-pyrazol-5-yl)butan-1-amine

Uniqueness

3-(1H-pyrazol-4-yl)butan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

3-(1H-pyrazol-4-yl)butan-1-amine

InChI

InChI=1S/C7H13N3/c1-6(2-3-8)7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10)

InChI Key

WYSLSYXDWOWXMR-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CNN=C1

Origin of Product

United States

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